1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one
Description
Properties
CAS No. |
748143-94-4 |
|---|---|
Molecular Formula |
C11H9F3O |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O/c1-8-3-2-4-9(7-8)5-6-10(15)11(12,13)14/h2-7H,1H3 |
InChI Key |
UEAAAIFZSJPHJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Phosphonate Preparation : Synthesis of a trifluoromethyl-substituted phosphonate (e.g., methyl bis(2,2,2-trifluoroethyl)phosphonoacetate).
- Deprotonation and Olefination : Treatment with a strong base (e.g., NaH, KHMDS) generates the phosphonate carbanion, which reacts with an aldehyde to form the enone.
Example Protocol :
- Aldehyde Synthesis : Oxidation of 3-methylacetophenone to the corresponding aldehyde (e.g., using Swern or Dess-Martin reagents).
- HWE Reaction : Combine the aldehyde with the trifluoromethyl phosphonate in THF or CH₂Cl₂ under basic conditions.
| Reagent | Role | Conditions | Yield | Reference |
|---|---|---|---|---|
| Trifluoromethyl phosphonate | Phosphonate carbanion source | NaH, THF, 0°C → RT | 60–85% | |
| Base | Deprotonation | KHMDS, 18-crown-6 | – | |
| Solvent | Reaction medium | THF, CH₂Cl₂ | – |
Cyclization or Elimination Reactions
Trifluoromethylated intermediates can undergo acid- or base-catalyzed cyclization to form the enone structure.
Comparative Analysis of Preparation Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Trifluoroacetylation | High regioselectivity | Requires anhydrous conditions | 75–90% |
| HWE Olefination | E-stereochemical control | Sensitive to phosphonate stability | 60–85% |
| Cyclization | Rapid reaction times | Limited substrate scope | 80–95% |
Spectroscopic and Analytical Data
Critical characterization data for 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one includes:
Industrial and Scale-Up Considerations
- Catalyst Selection : Sodium methoxide or ethoxide are preferred for cost-effective, large-scale synthesis.
- Solvent Recovery : Toluene or acetonitrile are ideal due to ease of distillation and non-polar aprotic nature.
- Purity Control : Crystallization in acetonitrile or dichloromethane improves isolation yields.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(2-Bromophenyl) derivative (CAS RN 176722-51-3): Replacing the 3-methyl group with bromine at the ortho position increases molecular weight (215.17 g/mol) and introduces steric hindrance, reducing reaction yields (65–76%) compared to the 3-methylphenyl analogue .
- 4-(4-Methoxyphenyl) derivative: The para-methoxy group enhances electron-donating effects, altering redox potentials in cyclic voltammetry (CV) studies. This contrasts with the electron-withdrawing trifluoromethyl group in the target compound, which stabilizes the enone system .
Trifluoromethyl Positioning
Table 1: Key Properties of Aromatic Analogues
Heterocyclic and Non-Aromatic Analogues
Heterocyclic Substituents
- Furan-2-yl derivative (CAS RN 202074-24-6): Replacing the phenyl group with a furan ring introduces conjugated π-electron systems, lowering thermal stability (decomposition observed at 120°C) but improving NLO activity due to increased polarizability .
- Pyridin-3-ylamino derivative (CAS RN 1351960-04-7): The pyridine ring enables hydrogen bonding, enhancing solubility in aqueous media. However, the amino group reduces electrophilicity at the β-carbon, limiting utility in Michael additions .
Amino-Functionalized Analogues
- 4-Amino-1,1,1-trifluoro-3-buten-2-one: The amino group at C4 increases nucleophilicity, enabling facile Schiff base formation. This contrasts with the aryl-substituted target compound, which prioritizes electrophilic reactivity .
Table 2: Heterocyclic vs. Aromatic Analogues
Physicochemical and Spectroscopic Comparisons
NMR Shifts
- ¹⁹F NMR : The trifluoromethyl group in the target compound resonates at δ −77.4 ppm, consistent with similar derivatives (e.g., δ −77.56 ppm for a tert-butyl-substituted analogue) .
- ¹H NMR: The enone proton (C3-H) appears as a doublet at δ 6.8–7.2 ppm, with coupling constants (J = 16 Hz) indicating trans-configuration .
Electrochemical Behavior
Cyclic voltammetry of anthracene-based enones (e.g., methyl-ethylene-ketone-ANT) reveals reduction potentials shifted by 0.3 V compared to non-fluorinated analogues, highlighting the electron-withdrawing effect of the trifluoromethyl group .
Biological Activity
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one is a fluorinated compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : CHFO
- Molecular Weight : 214.184 g/mol
- CAS Number : 96107-01-6
Synthesis
The synthesis of 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one typically involves the trifluoroacetylation of aryl ketones or related compounds. Various methods have been documented, including the use of trifluoroacetyl chloride in the presence of bases to generate the desired enone structure .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one have shown effectiveness against various bacterial strains and fungi. A study highlighted that similar trifluoromethyl-substituted compounds demonstrated enhanced potency against Pseudomonas putida and other pathogens .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Anticancer Activity
Emerging data suggest that 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one may possess anticancer properties. Preliminary investigations have revealed its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
| Study | Findings |
|---|---|
| Palacios et al. (2004) | Investigated the synthesis and biological evaluation of trifluoromethyl-substituted enones; found promising activity against cancer cell lines. |
| Nenajdenko et al. (2004) | Reported on the antimicrobial properties of various trifluoromethyl compounds; noted enhanced efficacy against Gram-positive bacteria. |
| Gazit & Rappoport (1984) | Explored the biological implications of trifluoromethyl groups in organic compounds; suggested a correlation between structural features and biological activity. |
The biological activity of 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzyme active sites, leading to competitive inhibition.
- Cell Membrane Interaction : The lipophilicity introduced by the trifluoromethyl group can facilitate better membrane penetration and interaction with cellular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
